molecular formula C10H21NO B6148756 1-methyl-4-(2-methylpropyl)piperidin-4-ol CAS No. 1178203-04-7

1-methyl-4-(2-methylpropyl)piperidin-4-ol

Cat. No.: B6148756
CAS No.: 1178203-04-7
M. Wt: 171.28 g/mol
InChI Key: OPHMXSBZPMACNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(2-methylpropyl)piperidin-4-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is also known by its IUPAC name, 4-isobutyl-1-methyl-4-piperidinol . This compound is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 1-methyl-4-(2-methylpropyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-methyl-4-(2-methylpropyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols .

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-methyl-4-(2-methylpropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1178203-04-7

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-methyl-4-(2-methylpropyl)piperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-9(2)8-10(12)4-6-11(3)7-5-10/h9,12H,4-8H2,1-3H3

InChI Key

OPHMXSBZPMACNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCN(CC1)C)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.